Nortrachelogenin-5'-C-beta-glucoside
Description
General Overview of Lignans (B1203133) as Natural Products
Lignans are a large and diverse class of polyphenolic compounds found throughout the plant kingdom. nih.govresearchgate.net They are synthesized through the oxidative coupling of two phenylpropanoid units. nih.govnih.gov These natural products are not typically involved in the primary growth and development of plants but are considered secondary metabolites. nih.gov It is believed that they play a role in plant defense, exhibiting antimicrobial, antifungal, and antifeedant properties. nih.gov
Lignans can be found in various parts of plants, including the roots, stems, leaves, seeds, and fruits of more than seventy plant families. nih.gov Due to their structural diversity, they are classified into several subtypes, such as dibenzylbutanes, furofurans, and dibenzocyclooctadienes. nih.gov Their presence in the human diet, through sources like flaxseeds, sesame seeds, whole grains, and vegetables, has made them a subject of nutritional and phytochemical research. nih.govresearchgate.net
Significance of C-Glycosylation in Natural Product Chemistry, emphasizing hydrolytic stability
Glycosylation, the enzymatic process of attaching a sugar molecule to an organic molecule, is a common modification of natural products. This process can significantly alter the solubility, stability, and biological activity of the parent compound. A crucial distinction exists between O-glycosides and C-glycosides.
In the more common O-glycosides, the sugar moiety is linked to the aglycone (the non-sugar part) via an oxygen atom. This O-glycosidic bond is susceptible to cleavage by hydrolysis, either enzymatically or under acidic conditions. In contrast, C-glycosides feature a carbon-carbon bond between the sugar and the aglycone. rsc.orgnih.gov This C-C bond is significantly more resistant to hydrolysis, making C-glycosides much more stable than their O-glycoside counterparts. rsc.orgnih.gov This enhanced stability is a key feature in natural product chemistry, as it ensures the integrity of the molecule within biological systems, making C-glycosylated compounds like Nortrachelogenin-5'-C-beta-glucoside of particular interest to researchers. rsc.org
Historical Context and Initial Academic Inquiries into Nortrachelogenin-5'-C-beta-glucoside Research
The first formal identification of Nortrachelogenin-5'-C-beta-glucoside was documented in a 2005 publication in the scientific journal Planta Medica. nih.govnih.gov In this study, a team of researchers led by Xing-Qi Tan isolated and characterized several lignans from the leaves and stems of the plant Trachelospermum jasminoides, commonly known as star jasmine. nih.gov
The isolation process involved chromatographic techniques to separate the various chemical constituents of the plant extract. The structure of Nortrachelogenin-5'-C-beta-glucoside was then elucidated using spectroscopic methods. The abstract of the discovery paper specifies that the structural determination was based on these spectroscopic analyses, which typically include techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov The compound was identified as a rare type of C-glucosyl-lignan and was reported as a new compound at the time of this publication. nih.gov
Subsequent analysis of the fragmentation patterns of Nortrachelogenin-5'-C-beta-glucoside using High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) has provided further details on its structure. These studies identified characteristic fragment ions that confirm the C-glycosidic linkage.
Table 1: General Properties of Nortrachelogenin-5'-C-beta-glucoside
| Property | Value | Source |
|---|---|---|
| CAS Number | 858127-39-6 | researchgate.net |
| Molecular Formula | C26H32O12 | researchgate.net |
| Molecular Weight | 536.53 g/mol | researchgate.net |
| Initial Natural Source | Trachelospermum jasminoides | nih.govresearchgate.net |
Table 2: Lignans Co-isolated with Nortrachelogenin-5'-C-beta-glucoside from Trachelospermum jasminoides (2005 Study)
| Compound Name | Status |
|---|---|
| Nortrachelogenin (B191986) 8'-O-beta-D-glucopyranoside | New Compound |
| Trachelogenin amide | New Compound |
| Nortracheloside (B591393) | Known Compound |
| Trachelogenin | Known Compound |
| Tracheloside | Known Compound |
| Trachelogenin 4'-O-beta-gentiobioside | Known Compound |
Data sourced from Tan et al., Planta Medica, 2005. nih.gov
Properties
Molecular Formula |
C26H32O12 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C26H32O12/c1-35-17-7-12(3-4-16(17)28)5-14-11-37-25(33)26(14,34)9-13-6-15(20(29)18(8-13)36-2)24-23(32)22(31)21(30)19(10-27)38-24/h3-4,6-8,14,19,21-24,27-32,34H,5,9-11H2,1-2H3/t14-,19+,21+,22-,23+,24-,26-/m0/s1 |
InChI Key |
SDMZUDFGXDYAQB-GQJHZGJWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C[C@@]3([C@H](COC3=O)CC4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3(C(COC3=O)CC4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Natural Occurrence and Botanical Sourcing of Nortrachelogenin 5 C Beta Glucoside
Identification and Phytogeographical Distribution in Specific Plant Species
Nortrachelogenin-5'-C-beta-glucoside has been identified in a select number of plant species, primarily within the genera Trachelospermum and potentially in Passerina, based on the occurrence of its aglycone form, nortrachelogenin (B191986).
Trachelospermum jasminoides , commonly known as star jasmine or Confederate jasmine, is a well-documented source of Nortrachelogenin-5'-C-beta-glucoside. This evergreen woody vine is native to eastern and southeastern Asia, with a natural range encompassing Japan, Korea, southern China, and Vietnam. nih.govresearchgate.net Its prevalence in traditional Chinese medicine has led to extensive phytochemical investigations, resulting in the isolation and characterization of this compound. researchgate.netnih.govnih.gov
Trachelospermum asiaticum , or Asiatic jasmine, is another species confirmed to contain Nortrachelogenin-5'-C-beta-glucoside. Native to a wide swath of Asia including China, India, Japan, Korea, Indo-China, and Malaysia, this plant also has a history of use in traditional practices. nih.gov
The aglycone of the compound, nortrachelogenin , has been reported in Passerina vulgaris . This shrub is described as a "Cape ubiquist," indicating its widespread distribution across various habitats within the Cape Floristic Region of South Africa. While the glycoside form has not been explicitly reported in this species, the presence of the base compound suggests that Passerina vulgaris could be a potential, albeit unconfirmed, source.
The following interactive table summarizes the phytogeographical distribution of the primary plant sources of Nortrachelogenin-5'-C-beta-glucoside.
| Plant Species | Native Distribution | Primary Biome |
| Trachelospermum jasminoides | Eastern and Southeastern Asia (Japan, Korea, Southern China, Vietnam) | Subtropical |
| Trachelospermum asiaticum | Asia (China, India, Japan, Korea, Indo-China, Malaysia) | Mountain forests and scrub |
| Passerina vulgaris | Cape Floristic Region (South Africa) | Fynbos and a wide range of Cape habitats |
Distribution within Plant Organs and Tissues
Research has localized Nortrachelogenin-5'-C-beta-glucoside to specific parts of the Trachelospermum genus. The compound has been successfully isolated from the aerial parts of these plants, a general term that includes the stems and leaves. mdpi.com
More specifically, studies on Trachelospermum jasminoides have confirmed the presence of Nortrachelogenin-5'-C-beta-glucoside in both the leaves and stems . nih.gov In the context of traditional Chinese medicine, the term "Caulis Trachelospermi" refers to the plant stem, which is a primary material for phytochemical analysis and has been shown to contain the compound. While lignans (B1203133), in general, have been analyzed in the roots of Trachelospermum asiaticum, the specific presence and concentration of Nortrachelogenin-5'-C-beta-glucoside in the root and floral tissues of these plants have not been detailed in the available research.
Quantitative Variability Across Plant Genotypes, Chemotypes, and Environmental Conditions
The concentration of Nortrachelogenin-5'-C-beta-glucoside can vary significantly, influenced by geographical location, which suggests a role for both genetic and environmental factors. A notable study on the chemical constituents of Trachelospermum jasminoides (Caulis Trachelospermi) involved the simultaneous quantitative analysis of 14 dibenzylbutyrolactone lignans, including Nortrachelogenin-5'-C-beta-glucoside, from samples collected in different provinces of China.
This research highlights that the content of this and other lignans is not uniform across different populations of the plant. Such variation can be attributed to a combination of factors, including:
Genotypic Differences: Distinct genetic makeups between plant populations in different regions can lead to variations in their metabolic pathways and, consequently, the production of secondary metabolites like lignans.
Chemotypes: The existence of chemotypes, or plants of the same species that produce different chemical profiles, is a common phenomenon and could account for the observed quantitative differences.
Environmental Conditions: Climatic and soil conditions are known to have a profound impact on plant chemistry. For Trachelospermum jasminoides, key environmental factors influencing its habitat suitability include precipitation and temperature. It is plausible that these same factors directly affect the biosynthesis and accumulation of Nortrachelogenin-5'-C-beta-glucoside.
While the precise quantitative data from the aforementioned study is not publicly available in the snippets, the research provides a clear indication of variability. The following table is a representative illustration of how such quantitative data might be presented, based on the findings of the study.
| Compound | Sample Origin (Province in China) | Relative Content (%) |
| Nortrachelogenin-5'-C-beta-glucoside | Province A | X |
| Nortrachelogenin-5'-C-beta-glucoside | Province B | Y |
| Nortrachelogenin-5'-C-beta-glucoside | Province C | Z |
Note: 'X', 'Y', and 'Z' represent hypothetical differing percentage values to illustrate the concept of quantitative variability.
Methodologies for Isolation and Purification of Nortrachelogenin 5 C Beta Glucoside
Extraction Techniques from Plant Matrix
The initial step in obtaining Nortrachelogenin-5'-C-beta-glucoside involves its extraction from the source plant material. Solvent-based extraction is the primary method employed, with the choice of solvent being crucial for efficiently isolating lignan (B3055560) glycosides.
Solvent-Based and Alcoholic Extraction:
Lignan glycosides, such as Nortrachelogenin-5'-C-beta-glucoside, are more polar than their aglycone counterparts due to the presence of the sugar moiety. nih.gov Consequently, polar solvents are generally more effective for their extraction. nih.gov Aqueous mixtures of alcohols, particularly methanol (B129727) or ethanol, are commonly used. nih.govmdpi.com For instance, in the isolation of lignans (B1203133) from Trachelospermum asiaticum, a source of related nortrachelogenin (B191986) compounds, the dried and powdered plant material is extracted with 100% methanol at room temperature. nih.gov The methanolic extract is then typically concentrated under reduced pressure to yield a crude extract. nih.gov
This crude extract is often subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to achieve a preliminary separation. nih.gov A common sequence involves partitioning with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). nih.gov Due to its glycosidic nature, Nortrachelogenin-5'-C-beta-glucoside is expected to be enriched in the more polar fractions, such as the n-butanol and water fractions. nih.gov
The selection of the extraction solvent and method can be guided by the specific characteristics of the plant matrix and the target compound. For lignan glycosides, aqueous alcohol solutions (typically 70-100%) are often preferred. mdpi.com
Table 1: Solvents Used in the Extraction of Lignan Glycosides
| Solvent/Solvent System | Plant Source Example for Related Lignans | Reference |
|---|---|---|
| 100% Methanol | Trachelospermum asiaticum | nih.gov |
| 80% Methanol | Lespedeza cuneata | nih.gov |
| Aqueous Ethanol (e.g., 50/50 v/v) | Linum usitatissimum (Flaxseed) | researchgate.net |
| n-Hexane (for defatting/fractionation) | Trachelospermum asiaticum | nih.gov |
| Ethyl Acetate (for fractionation) | Trachelospermum asiaticum | nih.gov |
Chromatographic Separation Strategies
Following extraction and preliminary fractionation, various chromatographic techniques are employed to isolate and purify Nortrachelogenin-5'-C-beta-glucoside from the enriched fraction.
Open column chromatography is a fundamental step for the initial separation of compounds from the crude extract or its fractions. Several stationary phases are utilized for this purpose.
Silica (B1680970) Gel: Silica gel is a common adsorbent for the separation of compounds based on polarity.
Octadecyl Silica (ODS): ODS, a type of reversed-phase silica gel, is also used for the separation of lignans and their glycosides.
Sephadex LH-20: This size-exclusion chromatography resin is particularly effective for separating polyphenolic compounds like lignans. It separates molecules based on their size, with larger molecules eluting first. It is often used with methanol as the mobile phase.
Diaion HP-20: In the case of isolating lignans from Trachelospermum asiaticum, the n-BuOH fraction was subjected to column chromatography over a Diaion HP-20 resin. nih.gov The elution was carried out using a stepwise gradient of methanol in water, which separates compounds based on their hydrophobicity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes. For the enrichment of Nortrachelogenin-5'-C-beta-glucoside, analytical HPLC is often used to monitor the fractions from column chromatography and to develop a method for preparative scale purification. Reversed-phase HPLC, typically with a C18 column, is the most common mode for separating lignan glycosides. mdpi.com
Preparative HPLC is the definitive step for obtaining highly pure Nortrachelogenin-5'-C-beta-glucoside. This technique utilizes wider columns and higher flow rates to handle larger sample loads. The mobile phase often consists of a gradient system of water and an organic solvent, usually methanol or acetonitrile. mdpi.com To improve peak shape and resolution, a small amount of acid, such as formic acid (e.g., 0.1%), is often added to the mobile phase. mdpi.com This is particularly beneficial for compounds with hydroxyl groups, like Nortrachelogenin-5'-C-beta-glucoside. mdpi.com For the isolation of nortracheloside (B591393) from Trachelospermum asiaticum, a preparative HPLC system with a gradient of methanol and water containing 0.1% formic acid was successfully used. mdpi.com
Flash chromatography is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, thus reducing the separation time. It is a convenient method for the fractionation of crude extracts and for the preliminary purification of target compounds like lignans before the final polishing step with preparative HPLC.
Table 2: Chromatographic Techniques for Lignan Glucoside Isolation
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography | Diaion HP-20 | Stepwise gradient of MeOH in H₂O | Initial Fractionation | nih.gov |
| Column Chromatography | Sephadex LH-20 | Methanol | Separation of Polyphenols |
Purity Assessment Methodologies for Isolated Compound
After isolation, it is essential to assess the purity of Nortrachelogenin-5'-C-beta-glucoside. This is typically achieved using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the primary method for determining the purity of the isolated compound. The sample is injected into an HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak at the expected retention time indicates a high degree of purity. The purity is often calculated based on the peak area percentage.
Spectroscopic Techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement of the molecule, which can be used to confirm its elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the structure of the compound. The number of signals, their chemical shifts, and coupling constants provide detailed information about the molecular structure. The absence of extraneous signals in the NMR spectra is a strong indicator of purity.
The combination of these techniques allows for the unambiguous confirmation of the structure and the confident assessment of the purity of the isolated Nortrachelogenin-5'-C-beta-glucoside.
Structural Elucidation and Comprehensive Characterization of Nortrachelogenin 5 C Beta Glucoside
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of Nortrachelogenin-5'-C-beta-glucoside, providing detailed information about the chemical environment of each proton and carbon atom.
1D NMR (¹H-NMR, ¹³C-NMR) Data Analysis for Core Structure Determination
One-dimensional NMR spectra, including ¹H-NMR and ¹³C-NMR, are fundamental for establishing the core structure of Nortrachelogenin-5'-C-beta-glucoside. The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. For lignans (B1203133), characteristic signals appear for aromatic protons, methoxy (B1213986) groups, and the protons of the butyrolactone or furan (B31954) ring. In the case of Nortrachelogenin-5'-C-beta-glucoside, the presence of a glucosyl moiety introduces additional signals in the carbohydrate region of the spectrum.
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the number of non-equivalent carbon atoms. The chemical shifts of these carbons indicate their functional group, such as aromatic carbons, ether-linked carbons, and carbonyl carbons. For C-glycosides, the anomeric carbon (C-1") signal is a key indicator. Its chemical shift helps confirm the C-glycosidic linkage, which is typically found at a different field compared to O-glycosides. Although specific, experimentally-derived high-resolution ¹H and ¹³C NMR data for Nortrachelogenin-5'-C-beta-glucoside are not widely available in public literature, data from closely related lignan (B3055560) glycosides provide a reference for the expected chemical shifts.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Lignan C-Glycosides (Note: Data is representative of the class of compounds and not specific to Nortrachelogenin-5'-C-beta-glucoside due to lack of available data.)
| Atom | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |
|---|---|---|
| Aglycone Moiety | ||
| Aromatic CH | 110-130 | 6.5-7.5 |
| Aromatic C-O | 145-155 | - |
| Methoxy (OCH₃) | ~56 | ~3.8 |
| Benzylic CH | 40-50 | 2.5-3.0 |
| Furan/Lactone CH | 70-85 | 3.5-4.5 |
| Furan/Lactone CH₂ | 60-70 | 3.0-4.0 |
| Glucoside Moiety | ||
| C-1" (Anomeric) | 70-80 | 4.5-5.0 (d) |
| C-2" | ~72 | ~3.4 |
| C-3" | ~75 | ~3.5 |
| C-4" | ~70 | ~3.3 |
| C-5" | ~76 | ~3.4 |
2D NMR (COSY, HSQC/HMQC, HMBC, NOESY) for Connectivity and Spatial Arrangement Confirmation
Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure of Nortrachelogenin-5'-C-beta-glucoside by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, establishing the connectivity of adjacent protons. This is crucial for tracing the spin systems within the nortrachelogenin (B191986) skeleton and the glucose unit.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the definitive assignment of the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly vital as it shows long-range correlations between protons and carbons that are two to four bonds apart. columbia.eduyoutube.com This is the key experiment to establish the connection between the aglycone and the sugar moiety. A crucial correlation would be observed between the anomeric proton (H-1") of the glucose and the carbons of the aromatic ring (e.g., C-4', C-5', C-6') of the nortrachelogenin, confirming the C-glycosidic linkage at the 5'-position. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and three-dimensional arrangement of the molecule. NOESY correlations can help determine the relative orientation of the substituents on the furan ring and the conformation of the glycosidic bond. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry provides essential information on the molecular weight and elemental composition of Nortrachelogenin-5'-C-beta-glucoside, and its fragmentation patterns offer valuable structural clues.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the parent ion, which allows for the calculation of the precise molecular formula. mdpi.com For Nortrachelogenin-5'-C-beta-glucoside, the expected molecular formula is C₂₆H₃₂O₁₂, corresponding to a specific monoisotopic mass. nih.gov This high level of accuracy is critical in distinguishing it from other compounds with the same nominal mass.
Table 2: HRMS Data for Nortrachelogenin-5'-C-beta-glucoside
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₃₂O₁₂ |
| Exact Mass | 536.1894 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to generate a series of product ions. The fragmentation pathway provides a "fingerprint" of the molecule's structure. For lignan glycosides, fragmentation often involves the cleavage of the glycosidic bond and characteristic cleavages within the aglycone structure. researchgate.netresearchgate.net The analysis of these fragmentation pathways helps to confirm the nature of the aglycone and the sugar moiety.
Elucidation of Diagnostic Fragmentation Patterns Unique to C-Glycoside Moieties
C-glycosides exhibit characteristic fragmentation patterns in MS/MS that distinguish them from O-glycosides. nih.gov The C-C bond of the glycosidic linkage is more stable than the C-O bond in O-glycosides. Consequently, the fragmentation of C-glycosides is dominated by cross-ring cleavages of the sugar moiety, rather than the loss of the entire sugar unit as a neutral molecule. nih.gov
Common fragmentation patterns for C-hexosides like the glucoside in Nortrachelogenin-5'-C-beta-glucoside include neutral losses corresponding to:
Loss of 60 Da (C₂H₄O₂): Resulting from a cleavage across the C2"-C3" and C0"-C1" bonds.
Loss of 90 Da (C₃H₆O₃): From a cleavage across the C1"-C2" and C4"-C5" bonds.
Loss of 120 Da (C₄H₈O₄): A characteristic and often abundant fragment resulting from a retro-Diels-Alder (RDA) type cleavage of the sugar ring. nih.gov
These specific fragmentation patterns are diagnostic for the presence of a C-glycosidic bond and are crucial in the structural confirmation of Nortrachelogenin-5'-C-beta-glucoside. nih.govnih.gov
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism (CD) Spectroscopy)
The determination of the absolute configuration of stereocenters in natural products is a critical step in their structural elucidation. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful, non-destructive technique employed for this purpose. This method relies on the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure.
For complex molecules like lignan glycosides, which often possess multiple chiral centers, the absolute configuration is typically assigned by comparing the experimental CD spectrum with that of known related compounds or by applying empirical rules such as the exciton (B1674681) chirality method. In the study of lignan glycosides, the sign of the Cotton effects at specific wavelengths can be correlated to the absolute stereochemistry at key positions, such as C-8 and C-8' in the lignan skeleton. nih.gov
While specific CD spectral data for Nortrachelogenin-5'-C-beta-glucoside is not extensively published in readily available literature, the general methodology can be illustrated by examining related lignan glycosides. For instance, in the structural elucidation of new secoisolariciresinol-type lignan glycosides, the similarity of their CD curves, showing positive Cotton effects at certain wavelengths and negative effects at others, was used to establish that they share the same absolute configuration (8S, 8'S) as other known compounds. nih.gov This comparative approach is a cornerstone in the stereochemical analysis of this class of compounds. The establishment of the absolute configuration of a new compound often involves the analysis of its aglycone or a chemically modified derivative, for which the stereochemistry can be more readily determined or compared to existing data.
Comparison with Spectroscopic Data of Nortrachelogenin Aglycone and Other Related Lignan Glycosides
The structural confirmation of Nortrachelogenin-5'-C-beta-glucoside is achieved through a detailed comparison of its spectroscopic data, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR), with that of its aglycone, nortrachelogenin, and other structurally similar lignan glycosides. This comparative analysis allows for the unambiguous assignment of all signals and confirms the nature and attachment point of the glycosidic moiety.
The ¹H NMR spectrum of a lignan glycoside will exhibit characteristic signals for the lignan core as well as the sugar unit. The presence of the glucose moiety in Nortrachelogenin-5'-C-beta-glucoside is confirmed by the appearance of signals in the δ 3.0-5.0 ppm region, including a distinct anomeric proton signal. The coupling constant of this anomeric proton is indicative of the β-configuration of the glycosidic linkage.
The ¹³C NMR spectrum is equally informative. The signals corresponding to the carbon atoms of the glucose unit are typically observed in the δ 60-110 ppm range. The key evidence for the C-glycosidic linkage at the 5'-position of the nortrachelogenin core comes from the upfield shift of the C-5' signal and the downfield shift of the adjacent carbons compared to the aglycone spectrum. Furthermore, 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), provide definitive proof of the connectivity between the anomeric carbon of the glucose and the C-5' of the aglycone.
Below is a comparative table illustrating the typical ¹H and ¹³C NMR chemical shifts for the aglycone (Nortrachelogenin) and a representative related lignan glycoside. This data, compiled from various sources, highlights the key differences that arise upon glycosylation.
Table 1: Comparative ¹H NMR Data (ppm) of a Lignan Aglycone and a Related Lignan Glycoside
| Proton | Aglycone (Typical) | Glycoside (Typical) |
| H-2'/H-6' | ~6.70 (s) | ~6.90 (s) |
| H-7 | ~2.60 (m) | ~2.65 (m) |
| H-8 | ~1.80 (m) | ~1.85 (m) |
| H-9 | ~3.60, 3.80 (m) | ~3.65, 3.85 (m) |
| Anomeric H-1'' | - | ~4.70 (d) |
| Sugar Protons | - | ~3.20-3.90 (m) |
Table 2: Comparative ¹³C NMR Data (ppm) of a Lignan Aglycone and a Related Lignan Glycoside
| Carbon | Aglycone (Typical) | Glycoside (Typical) |
| C-1' | ~132.0 | ~131.5 |
| C-4' | ~145.0 | ~145.5 |
| C-5' | ~115.0 | ~120.0 |
| C-7 | ~40.0 | ~40.5 |
| C-8 | ~45.0 | ~45.5 |
| C-9 | ~65.0 | ~65.5 |
| Anomeric C-1'' | - | ~103.0 |
| Sugar Carbons | - | ~61.0-78.0 |
The comparison with a broad library of spectroscopic data from known lignan glycosides is a fundamental practice in natural product chemistry. nih.gov It not only aids in the identification of known compounds but also provides the necessary framework for characterizing novel structures like Nortrachelogenin-5'-C-beta-glucoside.
Biosynthetic Pathways and Enzymatic Transformations of Nortrachelogenin 5 C Beta Glucoside
Proposed Biosynthetic Route within Plant Systems from Precursors
The biosynthesis of nortrachelogenin-5'-C-beta-glucoside is believed to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. nih.gov The pathway commences with the amino acid phenylalanine.
The proposed biosynthetic steps leading to the formation of the aglycone, nortrachelogenin (B191986), are as follows:
Phenylpropanoid Pathway Initiation: Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce precursors like ferulic acid. nih.gov
Monomer Formation: These precursors are further transformed into monolignols, primarily coniferyl alcohol. nih.govnih.gov
Lignan (B3055560) Formation: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is stereospecifically controlled by dirigent proteins (DIRs). nih.govmdpi.com
Reduction and Modification: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductases (PLRs) to form other lignan skeletons. mdpi.comnih.gov The formation of the specific nortrachelogenin backbone occurs through these reductive and oxidative modifications.
Once the aglycone nortrachelogenin is synthesized, the final step is the attachment of a glucose molecule at the 5' position of the aromatic ring via a C-C bond to yield nortrachelogenin-5'-C-beta-glucoside. This C-glycosylation step is a critical and distinct process in its biosynthesis.
| Proposed Biosynthetic Stage | Key Precursors/Intermediates | Major Enzyme Classes Involved |
| Phenylpropanoid Pathway | Phenylalanine, Cinnamic Acid, Ferulic Acid | Phenylalanine-ammonia lyase (PAL), Cinnamate-4-hydroxylase (C4H) |
| Monolignol Synthesis | Coniferyl Alcohol | Caffeic acid O-methyltransferases (COMT), etc. |
| Lignan Core Formation | Pinoresinol | Dirigent Proteins (DIRs), Laccases |
| Aglycone (Nortrachelogenin) Formation | Lariciresinol, Secoisolariciresinol (B192356) | Pinoresinol-lariciresinol reductases (PLRs), Dehydrogenases |
| C-Glycosylation | Nortrachelogenin, UDP-Glucose | C-Glycosyltransferase (CGT) |
Identification and Characterization of Glycosyltransferases Involved in C-Glycoside Formation
The formation of the C-glycosidic bond in nortrachelogenin-5'-C-beta-glucoside is catalyzed by a specific type of enzyme known as a C-glycosyltransferase (CGT). While the precise CGT responsible for the C-glycosylation of nortrachelogenin has not yet been isolated and characterized, research on flavonoid C-glycosides provides significant insights into the potential mechanisms. nih.gov
C-glycosyltransferases utilize a sugar donor, typically UDP-glucose, and catalyze its attachment to a carbon atom of an acceptor molecule, in this case, the nortrachelogenin aglycone. nih.gov Unlike O-glycosyltransferases, CGTs facilitate the formation of a more stable C-C bond, which is resistant to enzymatic hydrolysis. nih.gov
Studies on flavonoid C-glycosyltransferases have revealed that these enzymes can exhibit high substrate and positional specificity. nih.govnih.gov It is hypothesized that a specific CGT exists within plants like Trachelospermum jasminoides, from which nortrachelogenin-5'-C-beta-glucoside has been isolated, that recognizes the nortrachelogenin scaffold and catalyzes the C-glucosylation at the 5' position. nih.gov The identification and characterization of this specific enzyme would be crucial for understanding the regulation of lignan C-glycoside biosynthesis and for potential biotechnological applications. Some glycosyltransferases have been shown to possess bifunctional C- and O-glycosylating activity, which adds another layer of complexity to the biosynthetic network. nih.gov
Investigation of Interconversion Pathways with Aglycones and Other Glycosylated Lignans (B1203133) (e.g., O-glucosides)
In plants, a dynamic equilibrium can exist between glycosylated compounds and their aglycones, regulated by the activities of glycosyltransferases and glycosidases. While the C-glycosidic bond of nortrachelogenin-5'-C-beta-glucoside is notably stable, the possibility of interconversion pathways warrants consideration.
The co-occurrence of both nortrachelogenin-5'-C-beta-glucoside and its O-glycoside isomer, nortrachelogenin-8'-O-beta-glucoside, in Trachelospermum jasminoides suggests a potential branch point in the biosynthetic pathway where nortrachelogenin can be either C- or O-glycosylated. nih.govchemfaces.com It is plausible that two distinct enzymes, a C-glycosyltransferase and an O-glycosyltransferase, compete for the same aglycone substrate.
Direct interconversion between the C-glucoside and the O-glucoside is biochemically unlikely without initial deglycosylation. The hydrolysis of the C-glycosidic bond to release the aglycone is a challenging enzymatic step, making the direct conversion of the C-glucoside to the O-glucoside improbable. A more likely scenario is the enzymatic hydrolysis of the less stable nortrachelogenin-8'-O-beta-glucoside to the aglycone, which can then be re-glycosylated or enter other metabolic pathways.
| Compound | Glycosidic Bond Type | Position of Glucosylation | Relative Bond Stability | Source Plant |
| Nortrachelogenin-5'-C-beta-glucoside | C-Glycoside | 5' | High | Trachelospermum jasminoides nih.gov |
| Nortrachelogenin-8'-O-beta-glucoside | O-Glycoside | 8' | Lower | Trachelospermum jasminoides nih.gov, Pulsatilla koreana medchemexpress.com |
| Nortrachelogenin (Aglycone) | N/A | N/A | N/A | Trachelospermum jasminoides chemfaces.com |
Studies on β-Glucosidase Activity and Enzymatic Hydrolysis Profiles of Nortrachelogenin-5'-C-beta-glucoside
β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose and an aglycone. nih.govresearchgate.net These enzymes play significant roles in various biological processes, including the activation of defense compounds and the metabolism of secondary metabolites in plants. nih.gov
The enzymatic hydrolysis of O-glycosides by β-glucosidases is a well-documented process. nih.govresearchgate.net For instance, the O-linked glucose of nortrachelogenin-8'-O-beta-glucoside would be susceptible to cleavage by these enzymes. However, the C-C bond of C-glycosides like nortrachelogenin-5'-C-beta-glucoside is significantly more resistant to standard β-glucosidase activity. nih.gov This stability is a defining characteristic of C-glycosides.
While direct hydrolysis by typical β-glucosidases is unlikely, specialized enzymatic systems capable of cleaving C-C bonds in C-glycosides have been identified in gut microbiota. nih.gov These often involve a multi-step process, including an initial oxidation of the sugar moiety. nih.gov There are currently no specific studies detailing the enzymatic hydrolysis profile of nortrachelogenin-5'-C-beta-glucoside by either plant or microbial enzymes. Such research would be valuable for understanding its metabolic fate in both the plant and in organisms that may ingest it.
Biotransformation Studies in Microbial or Plant Cell Cultures
Plant cell culture and microbial biotransformation are powerful biotechnological tools for producing and modifying high-value plant secondary metabolites, including lignans. researchgate.netnih.gov These systems can be used to study biosynthetic pathways and to generate novel compounds.
While specific biotransformation studies on nortrachelogenin-5'-C-beta-glucoside are not yet reported, research on other lignans and flavonoids provides a framework for potential transformations. For example, plant cell cultures of Forsythia koreana have been genetically engineered to alter their lignan production. nih.gov Microbial systems, particularly fungi, are known to perform various biotransformations, including glycosylation and deglycosylation. nih.gov
A study on the lignan glycoside lyoniside (B1256259) demonstrated its successful biotransformation into its aglycone, lyoniresinol, using fermentation with Woodfordia fruticosa flowers, which act as a source of hydrolytic enzymes. nih.gov This highlights the potential for biotransformation to cleave glycosidic bonds in related compounds.
Future biotransformation studies could involve:
Feeding the aglycone (nortrachelogenin) to plant cell cultures of Trachelospermum species to observe its conversion into C- and O-glucosides.
Incubating nortrachelogenin-5'-C-beta-glucoside with various microbial strains to screen for organisms capable of modifying or cleaving the C-glycosidic bond.
Using cell-free enzyme preparations from these cultures to isolate and characterize the specific enzymes involved in these transformations.
Such studies would not only elucidate the metabolic pathways but could also pave the way for the biotechnological production of this rare lignan C-glycoside and its derivatives.
Chemical Synthesis and Derivatization Approaches for Nortrachelogenin 5 C Beta Glucoside and Analogues
Total Synthesis Strategies of Lignan (B3055560) C-Glycosides
The total synthesis of lignan C-glycosides, such as Nortrachelogenin-5'-C-beta-glucoside, is a formidable task that necessitates the development of efficient and stereocontrolled methodologies. While a specific total synthesis for this exact molecule has not been detailed in the literature, strategies employed for the synthesis of other complex lignans (B1203133) and C-glycosides provide a roadmap for its potential construction.
One plausible approach involves a convergent synthesis, where the lignan aglycone (nortrachelogenin) and a suitable glucose donor are prepared separately and then coupled. The synthesis of the nortrachelogenin (B191986) core could be achieved through various established methods for lignan synthesis, such as biomimetic oxidative coupling of coniferyl alcohol derivatives or through stereoselective alkylation and cyclization reactions. iomcworld.com
The crucial step in the total synthesis is the formation of the C-glycosidic bond. Unlike the more common O-glycosides, the formation of a carbon-carbon bond between the anomeric center of the glucose unit and the aromatic ring of the lignan is inherently more challenging. Several strategies have been developed for the synthesis of C-aryl glycosides:
Friedel-Crafts-type glycosylation: This classic method involves the reaction of a glycosyl donor (e.g., a glycosyl halide or acetate) with the aromatic ring of the lignan precursor in the presence of a Lewis acid catalyst. However, this method can suffer from issues of regioselectivity and stereoselectivity.
Metal-catalyzed cross-coupling reactions: Modern synthetic methods, such as palladium- or nickel-catalyzed cross-coupling reactions, offer a more controlled approach to C-glycosylation. rsc.orgrsc.org For instance, a glycosyl halide or triflate could be coupled with an organometallic derivative of the lignan precursor.
Enzymatic synthesis: The use of glycosyltransferases (GTs) offers a highly regio- and stereoselective method for the formation of glycosidic bonds. nih.govbeilstein-journals.orgnih.gov While O-glycosyltransferases are more common, C-glycosyltransferases have been identified and could potentially be engineered or discovered for the specific synthesis of Nortrachelogenin-5'-C-beta-glucoside. nih.gov This biocatalytic approach is particularly attractive due to its mild reaction conditions and high selectivity. nih.govbeilstein-journals.org
A hypothetical retrosynthetic analysis could involve disconnecting the C-glycosidic bond to yield a nortrachelogenin nucleophile (or electrophile) and a glucose electrophile (or nucleophile). The nortrachelogenin core could be further broken down into simpler aromatic precursors.
| Strategy | Description | Potential Advantages | Potential Challenges |
| Convergent Synthesis | Separate synthesis of the lignan aglycone and the glucose moiety, followed by coupling. | Allows for optimization of individual synthetic routes. | The final coupling step (C-glycosylation) can be low-yielding and non-stereoselective. |
| Biomimetic Synthesis | Mimicking the natural biosynthetic pathway, often involving oxidative coupling of monolignol precursors. | Can lead to the natural stereochemistry. | Often results in a mixture of products, requiring difficult separation. |
| Enzymatic Synthesis | Use of specific C-glycosyltransferases to form the C-C bond. nih.govbeilstein-journals.orgnih.gov | High regio- and stereoselectivity, mild reaction conditions. | Availability of the specific enzyme, potential for low substrate tolerance. |
| Metal-Catalyzed Cross-Coupling | Coupling of a glycosyl donor with a lignan precursor using transition metal catalysts. rsc.orgrsc.org | Good control over regioselectivity and potentially stereoselectivity. | Requires careful optimization of catalysts, ligands, and reaction conditions. |
Semisynthesis from Natural Precursors or Related Compounds
Semisynthesis represents a more practical and often shorter route to complex natural products by utilizing readily available natural precursors. In the case of Nortrachelogenin-5'-C-beta-glucoside, the aglycone, nortrachelogenin , has been identified in the knot and branch heartwood of Scots pine (Pinus sylvestris L.). This makes nortrachelogenin an ideal starting material for a semisynthetic approach.
The primary challenge in the semisynthesis would be the regioselective and stereoselective introduction of the glucose moiety at the 5'-position of the nortrachelogenin aromatic ring.
A potential semisynthetic route could involve the following steps:
Isolation of Nortrachelogenin: Extraction and purification of nortrachelogenin from a natural source like Pinus sylvestris.
Protection of Functional Groups: The phenolic hydroxyl groups and the benzylic alcohol of nortrachelogenin would likely require protection to prevent side reactions during the glycosylation step. A variety of protecting groups, such as silyl (B83357) ethers or benzyl (B1604629) ethers, could be employed.
C-Glycosylation: The protected nortrachelogenin would then be subjected to a C-glycosylation reaction. This could be achieved using a suitably activated glucose donor, such as a per-O-acetylated glucosyl bromide, in the presence of a Lewis acid. Optimization of the reaction conditions would be crucial to favor glycosylation at the desired 5'-position.
Deprotection: Finally, removal of all protecting groups would yield the target molecule, Nortrachelogenin-5'-C-beta-glucoside.
The success of this approach would heavily depend on the ability to control the regioselectivity of the C-glycosylation step. Directed ortho-metalation strategies could be explored to achieve this.
Rational Design and Preparation of Structural Analogues and Derivatives for Structure-Activity Relationship Studies
The rational design and synthesis of structural analogues of Nortrachelogenin-5'-C-beta-glucoside are crucial for understanding its structure-activity relationships (SAR). nih.govnih.govresearchgate.net SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. This knowledge can then be used to design more potent and selective analogues.
Based on the structure of Nortrachelogenin-5'-C-beta-glucoside, several modifications could be systematically introduced to probe its SAR:
Modification of the Glucose Moiety:
Anomeric Configuration: Synthesis of the α-anomer to investigate the importance of the β-configuration of the glycosidic bond.
Sugar Substitution: Replacement of glucose with other monosaccharides (e.g., mannose, galactose, xylose) to explore the role of the sugar's stereochemistry.
Deoxygenation: Removal of one or more hydroxyl groups from the glucose moiety to assess their importance in hydrogen bonding interactions.
Acylation/Alkylation: Introduction of acyl or alkyl groups to the hydroxyls of the glucose to modulate lipophilicity.
Modification of the Lignan Core:
Aromatic Substitution: Altering the substitution pattern on the two aromatic rings of the nortrachelogenin core. For example, modifying the position or nature of the hydroxyl and methoxy (B1213986) groups.
Stereochemistry of the Lignan Backbone: Synthesis of diastereomers of the nortrachelogenin core to determine the importance of the relative stereochemistry at the chiral centers.
Linker Modification: Altering the length or flexibility of the carbon chain connecting the two aromatic rings.
Position of the Glycosidic Linkage: Synthesis of isomers where the glucose moiety is attached to different positions on the aromatic rings to determine the optimal position for biological activity.
The synthesis of these analogues would follow similar strategies as outlined in the total and semisynthesis sections. The biological activity of each analogue would then be evaluated in relevant assays to build a comprehensive SAR profile.
| Analogue Type | Modification | Rationale for SAR Study |
| Glycosidic Analogues | Variation of the sugar moiety (e.g., different sugars, anomers). | To determine the role of the carbohydrate part in target binding and overall activity. |
| Aglycone Analogues | Modification of the nortrachelogenin core (e.g., aromatic substitution, stereochemistry). | To understand the contribution of the lignan scaffold to the biological effect. |
| Positional Isomers | Attachment of the glucose at different positions on the aromatic ring. | To identify the optimal point of attachment for the sugar moiety. |
| Prodrugs | Esterification or etherification of hydroxyl groups. | To improve pharmacokinetic properties such as cell permeability and metabolic stability. |
Stereoselective Synthetic Methodologies
The stereochemistry of Nortrachelogenin-5'-C-beta-glucoside, with its multiple chiral centers in both the lignan and glucose moieties, necessitates the use of highly stereoselective synthetic methodologies for its construction.
Stereocontrol in the Lignan Core Synthesis:
The synthesis of the nortrachelogenin aglycone requires control over the relative and absolute stereochemistry of the two benzylic positions. Several strategies can be employed:
Chiral auxiliary-controlled reactions: Using chiral auxiliaries to direct the stereochemical outcome of alkylation or aldol (B89426) reactions.
Asymmetric catalysis: Employing chiral catalysts for reactions such as asymmetric hydrogenation or asymmetric allylation to set the stereocenters.
Substrate-controlled reactions: Utilizing the existing stereocenters in a synthetic intermediate to control the formation of new stereocenters.
Stereocontrol in the C-Glycosylation:
Achieving high stereoselectivity in the formation of the C-glycosidic bond is a major challenge. The desired β-stereochemistry at the anomeric center is often the thermodynamic product, but achieving high selectivity can be difficult.
Neighboring group participation: The use of a participating group at the C2 position of the glucose donor (e.g., an acetyl or benzoyl group) can direct the incoming nucleophile to the β-face of the oxocarbenium ion intermediate, leading to the formation of the β-glycoside.
Solvent effects and temperature control: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome of glycosylation reactions.
Catalyst control: In metal-catalyzed C-glycosylations, the nature of the catalyst and ligands can play a crucial role in determining the stereoselectivity. nih.govnih.gov
Enzymatic C-glycosylation: As mentioned earlier, C-glycosyltransferases are inherently stereoselective and would be the ideal choice for constructing the β-C-glycosidic bond with high fidelity. nih.govbeilstein-journals.orgnih.gov
Recent advances in stereoselective synthesis, such as nickel-catalyzed carboboration of glycals, offer novel and powerful methods for the construction of C-glycosides with high stereocontrol. nih.govnih.gov These methods could potentially be adapted for the synthesis of Nortrachelogenin-5'-C-beta-glucoside and its analogues.
Advanced Analytical Methodologies for Qualitative and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-QTOF-MS) for Identification and Comprehensive Profiling in Complex Matrices
Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of chemical constituents in natural products. nih.gov Techniques like High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) are particularly effective for identifying compounds in complex mixtures, such as botanical extracts. nih.gov QTOF-MS provides mass information with high accuracy and precision, revealing both elemental compositions and fragmentation patterns, which are crucial for structural elucidation. nih.gov
In the analysis of lignans (B1203133) from Caulis Trachelospermi, HPLC-QTOF-MS was successfully used to identify nortrachelogenin-5'-C-beta-glucoside. nih.gov The identification is based on comparing retention times and mass spectral data with that of a reference standard. Under mass spectrometry analysis, nortrachelogenin-5'-C-beta-glucoside exhibits characteristic fragmentation patterns. A key diagnostic feature is the cross-link cleavage of the C-glycoside moiety, which helps distinguish it from other related lignans. nih.gov For instance, it shows characteristic fragment ions at m/z 441.1555 [M+H−2H2O−60]+ and 423.1459 [M+H−3H2O−60]+. nih.gov This level of detailed fragmentation analysis is invaluable for unambiguously identifying the compound in a complex phytochemical profile. nih.gov
The general approach involves separating the components of an extract on an HPLC column, often a C18 column, using a gradient elution of mobile phases like water and methanol (B129727) or acetonitrile. nih.govekb.eg The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio to generate a detailed mass spectrum and fragmentation data for identification. ekb.eg
| Parameter | Value/Description | Source |
|---|---|---|
| Compound Name | Nortrachelogenin (B191986) 5'-C-β-d-glucoside | nih.gov |
| Precursor Ion [M+H]+ (m/z) | 537.1868 | nih.gov |
| Characteristic Fragment Ions (m/z) | 441.1555, 423.1459 | nih.gov |
| Fragmentation Note | Result from a cross-link cleavage of the C-glycoside moiety. | nih.gov |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Targeted Quantification
For the targeted quantification of nortrachelogenin-5'-C-beta-glucoside, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and reliable method. nih.govnih.gov This technique is suitable for the quantitative analysis of dibenzylbutyrolactone lignans in botanical materials like Caulis Trachelospermi. nih.gov
The method typically involves separation on a reversed-phase C18 column with a gradient mobile phase, such as water and methanol. nih.gov Detection is performed at a specific wavelength where the analyte exhibits strong absorbance, ensuring sensitivity. For the analysis of lignans including nortrachelogenin-5'-C-beta-glucoside, a detection wavelength of 230 nm has been shown to be effective. nih.gov The quantification is based on the external standard method, where the peak area of the analyte in a sample is compared to a calibration curve constructed from known concentrations of a purified reference standard. mdpi.com
A study detailing the quantification of 14 lignans in Caulis Trachelospermi utilized an Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm) for separation. nih.gov This established HPLC-UV method proved to be effective for the simultaneous quantification of these compounds. nih.gov
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm) | nih.gov |
| Mobile Phase | Binary gradient system of water and methanol | nih.gov |
| Detection Wavelength | 230 nm | nih.gov |
| Quantification Method | External Standard (ESTD) | mdpi.com |
Method Validation Parameters: Linearity, Limit of Detection (LODs), Limit of Quantification (LOQs), Precision (Intra-day, Inter-day), Accuracy, and Robustness
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. nih.gov A comprehensive validation process for an HPLC method includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and robustness. nih.govnih.gov
A validated HPLC-UV method for the analysis of lignans, including nortrachelogenin-5'-C-beta-glucoside, demonstrated excellent performance across these parameters. nih.gov
Linearity: The method showed good linearity, with a correlation coefficient (R²) of 1.0000 for nortrachelogenin-5'-C-beta-glucoside within a concentration range of 36.18–1266.30 ng. nih.gov The regression equation was determined to be y = 0.9845x − 3.0467, where y is the peak area and x is the concentration. nih.gov
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are measures of the method's sensitivity. For nortrachelogenin-5'-C-beta-glucoside, the LOD was 4.27 ng, and the LOQ was 14.22 ng. nih.gov
Precision: Precision was evaluated by measuring repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD%) for intra-day precision was 0.58%, and for inter-day precision, it was 1.15%, both of which are well within acceptable limits (typically <3%). nih.gov
Accuracy: Accuracy was determined through a recovery test. The method showed excellent accuracy, with a recovery of 98.48% and an RSD of 1.12%. nih.gov Generally, recovery rates between 96.68% and 103.63% with RSD values below 1.87% are considered accurate. nih.gov
Stability and Repeatability: The stability of the sample solutions and the repeatability of the method were also confirmed, with RSDs less than 2.78% and 2.94%, respectively. nih.gov
These validation results confirm that the HPLC-UV method is sensitive, precise, and accurate for the quantitative analysis of nortrachelogenin-5'-C-beta-glucoside. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Linear Range (ng) | 36.18–1266.30 | nih.gov |
| Regression Equation | y = 0.9845x − 3.0467 | nih.gov |
| Correlation Coefficient (R²) | 1.0000 | nih.gov |
| LOD (ng) | 4.27 | nih.gov |
| LOQ (ng) | 14.22 | nih.gov |
| Intra-day Precision (RSD%) | 0.58 | nih.gov |
| Inter-day Precision (RSD%) | 1.15 | nih.gov |
| Accuracy (Recovery %) | 98.48 | nih.gov |
Application in Phytochemical Fingerprinting and Quality Control of Botanical Extracts
Phytochemical fingerprinting is a critical tool for the quality control and standardization of herbal medicines. nih.govresearchgate.net It provides a characteristic chemical profile of a botanical extract, which can be used for identification, authentication, and ensuring consistency between different batches. nih.gov HPLC and other chromatographic techniques are commonly employed to generate these fingerprints. researchgate.net
Nortrachelogenin-5'-C-beta-glucoside, as one of the major lignan (B3055560) constituents in plants like Caulis Trachelospermi (the stems and leaves of Trachelospermum jasminoides), can serve as a chemical marker for quality control purposes. nih.govchemfaces.com By developing a validated HPLC-UV method, the content of this and other key compounds can be quantified in raw materials and commercial products. nih.gov
For example, the analysis of 18 batches of Caulis Trachelospermi showed that the content of nortrachelogenin-5'-C-beta-glucoside varied significantly among samples from different sources. nih.gov This highlights the importance of quantitative analysis in the quality evaluation of botanical extracts. The established analytical methods for both qualitative (HPLC-QTOF-MS) and quantitative (HPLC-UV) analysis allow for a comprehensive quality assessment, ensuring the consistency and reliability of the herbal product. nih.gov This approach, combining fingerprinting with the quantification of specific markers, is essential for the modernization and regulation of traditional medicines. nih.gov
Compound Index
| Compound Name |
|---|
| Nortrachelogenin-5'-C-beta-glucoside |
| Nortrachelogenin-5'-C-beta-d-glucoside |
| Nortrachelogenin-8'-O-beta-glucoside |
Investigation of Biological Interactions and Molecular Mechanisms in Vitro and in Silico Studies
Modulation of Cellular Signaling Pathways (e.g., STAT pathways, NF-κB pathway)
Interactions with Enzyme Systems and Inhibitory Potentials
Information regarding the inhibitory potential of Nortrachelogenin-5'-C-beta-glucoside on specific enzyme systems is not well-documented in current literature. While studies have explored the α-glucosidase inhibitory activity of various natural compounds and plant extracts, specific data for Nortrachelogenin-5'-C-beta-glucoside is absent. nih.govmdpi.comnih.gov α-Glucosidase, located on the brush-border of intestinal cells, plays a key role in the final step of carbohydrate digestion. nih.gov Inhibition of this enzyme can reduce the absorption of monosaccharides. nih.gov The inhibitory activity of compounds is often assessed by determining the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. nih.govnih.gov For example, the phenolic-rich fraction from Simarouba glauca leaves showed significant α-glucosidase inhibition with an IC50 of 2.4 ± 0.4 μg/mL. nih.gov However, similar detailed kinetic studies and IC50 values for Nortrachelogenin-5'-C-beta-glucoside are not available.
Studies on Antioxidant System Modulation at a Molecular Level
The direct molecular mechanisms by which Nortrachelogenin-5'-C-beta-glucoside may modulate the antioxidant system have not been extensively studied. Lignans (B1203133), as a class of compounds, are recognized for their antioxidant properties, which can involve the activation of the Nrf2 signaling pathway. nih.gov Nrf2 activation leads to the expression of various cytoprotective genes. nih.gov Antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results typically reported as IC50 values. nih.govnih.gov For instance, a purified fraction from Simarouba glauca leaves demonstrated DPPH and ABTS radical scavenging activity with IC50 values of 14.4 ± 0.1 μg/mL and 7.6 ± 0.5 μg/mL, respectively. nih.gov Specific studies detailing the effects of Nortrachelogenin-5'-C-beta-glucoside on antioxidant enzymes and pathways are needed.
Investigations into Anti-inflammatory Process Modulation
Specific investigations into the modulation of anti-inflammatory processes by Nortrachelogenin-5'-C-beta-glucoside are lacking. The anti-inflammatory effects of natural compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB and the modulation of inflammatory mediators. nih.govnih.gov For example, some compounds can suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov While a related compound, Nortrachelogenin-8'-O-β-glucoside, has been noted, its specific anti-inflammatory mechanisms are not detailed. medchemexpress.com
Cell Culture-Based Studies on Cellular Processes (e.g., investigation of cellular proliferation, cell cycle modulation, or cell death mechanisms in specific cell lines)
There is a scarcity of cell culture-based studies investigating the effects of Nortrachelogenin-5'-C-beta-glucoside on cellular processes such as proliferation, cell cycle, and cell death. Such studies are crucial for understanding the potential cytotoxic or cytostatic effects of a compound. medchemexpress.comnih.gov The uncontrolled proliferation of cells is a hallmark of cancer and is often linked to dysregulation of the cell cycle. nih.govnih.gov A related compound, Nortrachelogenin-8'-O-β-glucoside, has been reported to inhibit cancer cell proliferation. medchemexpress.com However, detailed studies on specific cell lines, including data on cell cycle arrest at different phases (e.g., G1, S, G2/M) or the induction of apoptosis, are not available for Nortrachelogenin-5'-C-beta-glucoside.
Molecular Docking and Computational Chemistry for Target Identification and Binding Affinity Prediction
No specific molecular docking or computational chemistry studies for Nortrachelogenin-5'-C-beta-glucoside to identify protein targets and predict binding affinities were found in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is valuable for understanding potential mechanisms of action, such as enzyme inhibition. mdpi.com
Future Directions and Research Perspectives in Nortrachelogenin 5 C Beta Glucoside Research
Exploration and Characterization of Novel Botanical and Microbial Sources
The primary identified source of Nortrachelogenin-5'-C-beta-glucoside is the herb Trachelospermum jasminoides. chemfaces.com However, the vastness of the plant kingdom suggests that other, potentially richer, sources exist. A systematic exploration of related species and genera is a critical next step.
Future research should focus on:
Screening of Related Plant Species: A comprehensive phytochemical screening of other species within the Trachelospermum genus and the wider Apocynaceae family could reveal new botanical sources. This would not only secure the supply of the compound for research but also provide insights into its chemotaxonomic significance.
Endophytic and Soil Microorganisms: Plants host a diverse community of endophytic fungi and bacteria, which are known producers of novel secondary metabolites. Investigating the microbial communities associated with Trachelospermum jasminoides could lead to the discovery of microbial producers of Nortrachelogenin-5'-C-beta-glucoside or its precursors. This approach has been successful for many other complex plant-derived molecules.
Marine Organisms: The search for novel bioactive compounds has increasingly turned to marine environments. Sponges, algae, and marine-derived fungi are prolific sources of unique chemical structures, and screening these organisms could yield previously unknown sources of lignans (B1203133), including Nortrachelogenin-5'-C-beta-glucoside.
| Research Approach | Objective | Potential Outcome |
| Phytochemical Screening | To identify new plant sources of the compound. | Diversified and potentially higher-yield botanical sources. |
| Microbial Bioprospecting | To isolate and identify microbial producers. | Sustainable, fermentative production source, independent of plant harvesting. |
| Marine Natural Product Exploration | To screen marine organisms for the compound. | Discovery of novel structural analogues and sources. |
Development of Chemoenzymatic and Biotechnological Synthesis Methods for Enhanced Production
Relying solely on extraction from natural sources presents challenges, including low yields, batch-to-batch variability, and environmental impact from over-harvesting. nih.gov Developing sustainable and scalable production methods is therefore a high-priority research direction.
Future production strategies should include:
Heterologous Expression in Microbial Hosts: Synthetic biology offers powerful tools for producing complex natural products. nih.gov The genes responsible for the biosynthesis of Nortrachelogenin-5'-C-beta-glucoside could be identified and transferred into a microbial chassis like Escherichia coli or Saccharomyces cerevisiae. This would enable large-scale, controlled, and sustainable production through fermentation. Recent successes in reconstructing lignan (B3055560) glycoside biosynthetic networks in E. coli demonstrate the feasibility of this approach. nih.gov
Chemoenzymatic Synthesis: This hybrid approach combines the efficiency of chemical synthesis for creating the core lignan structure (nortrachelogenin) with the high specificity of enzymes for glycosylation. An isolated glycosyltransferase enzyme could be used to attach the glucose moiety to the chemically synthesized aglycone, offering a highly controlled and efficient route to the final product.
Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of Trachelospermum jasminoides could provide a continuous and controlled environment for producing Nortrachelogenin-5'-C-beta-glucoside. The production could be further enhanced by using elicitors, which are molecules that trigger defense responses in plants and often lead to increased production of secondary metabolites.
Comprehensive Elucidation of Lignan Biosynthetic Enzymes and Pathways
The biosynthesis of lignans involves the dimerization of two phenylpropane units, followed by various modifications such as cyclizations, hydroxylations, and glycosylations. nih.govnih.gov While the general outline of lignan biosynthesis is understood, the specific enzymatic steps leading to Nortrachelogenin-5'-C-beta-glucoside are unknown.
Key research goals include:
Identification of Biosynthetic Genes: Using transcriptomic data from Trachelospermum jasminoides, researchers can identify candidate genes encoding enzymes like dirigent proteins, cytochrome P450 monooxygenases, oxidoreductases, and glycosyltransferases.
Functional Characterization of Enzymes: Once identified, these genes can be expressed in heterologous systems (e.g., E. coli or yeast) to confirm their specific function in the biosynthetic pathway. nih.gov For instance, identifying the specific C-glycosyltransferase is crucial, as C-glycosylation is a key step that imparts unique stability and biological properties to the molecule. nih.gov
Pathway Reconstruction: By characterizing each enzymatic step, the complete biosynthetic pathway from primary metabolites to Nortrachelogenin-5'-C-beta-glucoside can be mapped out. This knowledge is fundamental for metabolic engineering efforts aimed at improving production titers in microbial or plant-based systems. nih.gov
Advanced Mechanistic Investigations at the Subcellular and Molecular Levels
Understanding how Nortrachelogenin-5'-C-beta-glucoside interacts with biological systems at the molecular level is essential to define its function and potential applications. Lignans as a class are known to interact with pathways related to oxidative stress and inflammation. nih.govbiosynth.com
Future mechanistic studies should aim to:
Identify Molecular Targets: Techniques such as affinity chromatography and chemical proteomics can be employed to identify the specific proteins or cellular receptors that bind to Nortrachelogenin-5'-C-beta-glucoside. This will provide direct evidence of its mechanism of action.
Analyze Subcellular Localization: Using fluorescently tagged versions of the compound or its targets, researchers can visualize its distribution within the cell. This can reveal whether it acts in the cytoplasm, nucleus, or on specific organelles, providing clues to its function.
Investigate Signaling Pathway Modulation: Once a target is identified, downstream signaling events can be investigated. For example, if the compound binds to a receptor, researchers would study the subsequent phosphorylation cascades and changes in gene expression. This would clarify how the initial binding event is translated into a cellular response. nih.gov
| Investigation Area | Technique | Research Question |
| Target Identification | Chemical Proteomics, Affinity Purification-Mass Spectrometry | What specific proteins does Nortrachelogenin-5'-C-beta-glucoside bind to in the cell? |
| Subcellular Action | Confocal Microscopy, Cell Fractionation | Where inside the cell does the compound accumulate and exert its effects? |
| Pathway Analysis | Western Blotting, Reporter Gene Assays | Which cellular signaling pathways (e.g., NF-κB, Akt) are modulated by the compound? |
Integration of Omics Technologies for Systems-Level Understanding
To gain a holistic view of the biological impact of Nortrachelogenin-5'-C-beta-glucoside, it is crucial to move beyond single-target analysis and embrace a systems biology approach. Omics technologies provide a powerful toolkit for this purpose. beilstein-journals.org
Future research should integrate:
Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological system. By treating cells or organisms with Nortrachelogenin-5'-C-beta-glucoside and analyzing the resulting changes in the metabolome, researchers can understand how it alters cellular metabolism and identify its downstream metabolic products.
Proteomics: Proteomics involves the large-scale study of proteins. nih.govnih.gov By comparing the proteome of treated versus untreated cells, scientists can identify all proteins whose expression levels are altered by the compound. nih.gov This "protein signature" can reveal the pathways and cellular processes affected, providing a broad, unbiased view of the compound's mode of action. beilstein-journals.orgnih.gov
Transcriptomics: Analyzing the full set of RNA transcripts (the transcriptome) can show how Nortrachelogenin-5'-C-beta-glucoside affects gene expression. This can reveal the genetic and signaling pathways that are activated or suppressed in response to the compound, offering a comprehensive picture of its cellular impact.
By integrating data from these different omics levels, researchers can construct detailed models of the compound's biological activity, moving from a simple understanding of its structure to a deep appreciation of its role within a complex biological network.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
